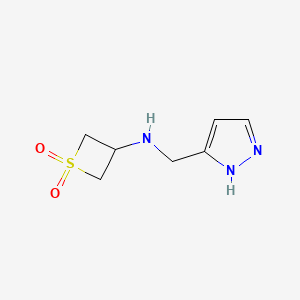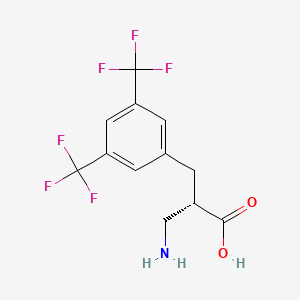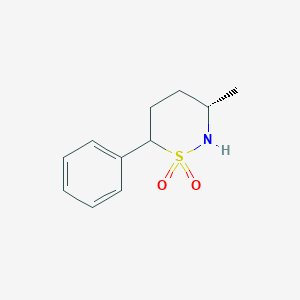
(R)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid is a chiral organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a pyrrolidine ring attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like m-CPBA (meta-chloroperoxybenzoic acid).
Pyrrolidine Introduction: The pyrrolidine ring is attached through nucleophilic substitution reactions, using pyrrolidine and appropriate leaving groups.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present, using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-inflammatory and anticancer agents.
Industry:
Material Science: Used in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, while the pyrrolidine ring can provide steric and electronic effects that influence the compound’s activity.
類似化合物との比較
®-4-Fluoro-2-hydroxybenzoic acid: Lacks the pyrrolidine ring, making it less sterically hindered.
®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
®-2-Hydroxy-3-(pyrrolidin-2-yl)benzoic acid: Lacks the fluorine atom, reducing its binding affinity in certain biological contexts.
Uniqueness: ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid is unique due to the combination of the fluorine atom, hydroxyl group, and pyrrolidine ring, which together confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
特性
分子式 |
C11H12FNO3 |
|---|---|
分子量 |
225.22 g/mol |
IUPAC名 |
4-fluoro-2-hydroxy-3-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H12FNO3/c12-7-4-3-6(11(15)16)10(14)9(7)8-2-1-5-13-8/h3-4,8,13-14H,1-2,5H2,(H,15,16)/t8-/m1/s1 |
InChIキー |
JOWLDHSPOQWIIW-MRVPVSSYSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2O)C(=O)O)F |
正規SMILES |
C1CC(NC1)C2=C(C=CC(=C2O)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)

![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
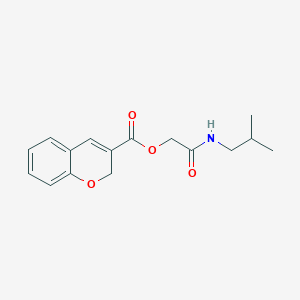
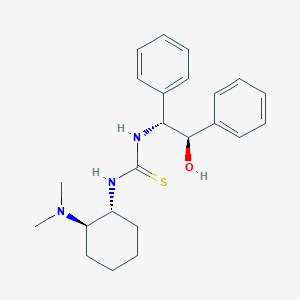
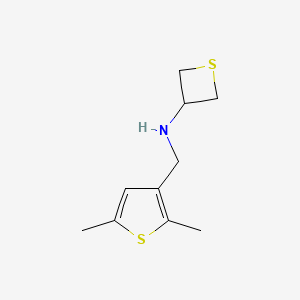

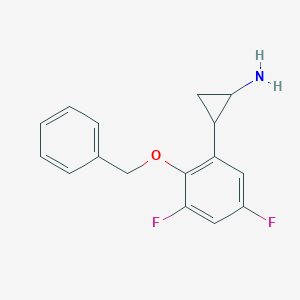
![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)
